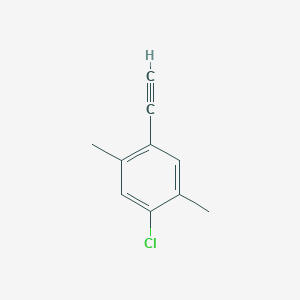

1-Chloro-4-ethynyl-2,5-dimethylbenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

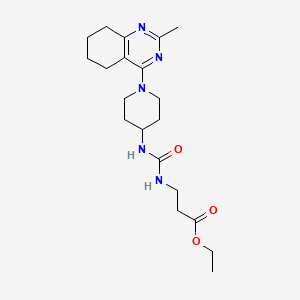

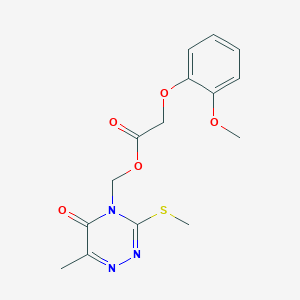

“1-Chloro-4-ethynyl-2,5-dimethylbenzene” is a chemical compound with the molecular formula C10H9Cl . It is a derivative of benzene, which is a cyclic hydrocarbon with a continuous pi bond .

Molecular Structure Analysis

The molecular structure of “1-Chloro-4-ethynyl-2,5-dimethylbenzene” can be analyzed based on its IUPAC name. The “1-Chloro” indicates the presence of a chlorine atom attached to the first carbon of the benzene ring. The “4-ethynyl” suggests an ethynyl group (C≡CH) attached to the fourth carbon. The “2,5-dimethyl” indicates the presence of methyl groups (CH3) on the second and fifth carbons .Scientific Research Applications

Reactivity and Spin States

1-Chloro-4-ethynyl-2,5-dimethylbenzene, as a derivative of ethynylbenzene, may be implicated in studies focusing on the reactivity and spin states of organic molecules. Research by Lockhart and Bergman (1981) on 1,4-dehydrobenzenes, which are related to ethynylbenzene derivatives, highlights the investigation into the spin states of these molecules during thermolysis of diethynyl olefins. This work suggests that at least a substantial portion of the products formed from 1,4-dehydrobenzenes at elevated temperatures arise from the singlet state of the biradical, indicating the complexity and specificity of reactions these compounds can undergo (Lockhart & Bergman, 1981).

Oxidative Dimerization

The kinetics of oxidative dimerization of ethynylbenzene, a process relevant to the synthesis and modification of 1-Chloro-4-ethynyl-2,5-dimethylbenzene, have been explored. Meinders, Prak, and Challa (1977) studied this reaction catalyzed by copper complexes, which may be related to processes involving 1-Chloro-4-ethynyl-2,5-dimethylbenzene, providing insights into how such compounds can form more complex structures through oxidative dimerization (Meinders, Prak, & Challa, 1977).

Polymerization and Material Science

1-Chloro-4-ethynyl-2,5-dimethylbenzene may find applications in material science, specifically in the synthesis of new polymeric materials. Eichhorn, Heckl, and Lackinger (2013) demonstrated the on-surface polymerization of 1,4-diethynylbenzene on Cu(111), leading to disordered covalent networks. This suggests potential for creating novel materials with specific properties through the polymerization of ethynylbenzene derivatives (Eichhorn, Heckl, & Lackinger, 2013).

Synthetic Organic Chemistry

The compound's role in synthetic organic chemistry is highlighted by its potential involvement in regioselective homo- and codimerization reactions. Akita, Yasuda, and Nakamura (1984) discussed the catalysis of 1-alkynes leading to 2,4-disubstituted 1-buten-3-ynes, which could relate to similar reactions involving 1-Chloro-4-ethynyl-2,5-dimethylbenzene, showcasing its versatility in synthetic routes (Akita, Yasuda, & Nakamura, 1984).

Safety And Hazards

This compound has several hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and face thoroughly after handling .

properties

IUPAC Name |

1-chloro-4-ethynyl-2,5-dimethylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl/c1-4-9-5-8(3)10(11)6-7(9)2/h1,5-6H,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXEXUWKIESKAOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)C)C#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-4-ethynyl-2,5-dimethylbenzene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-Dimethyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]furan-3-carboxamide](/img/structure/B2728612.png)

![1-(5-Fluoropyrimidin-2-yl)-4-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]piperazin-2-one](/img/structure/B2728621.png)

![6-[4-(1H-Imidazol-5-ylsulfonyl)-1,4-diazepan-1-yl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2728622.png)

![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2728628.png)

![2-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2728629.png)

![N-[4-[3-(2,6-Diaminopurin-9-yl)azetidine-1-carbonyl]phenyl]-N-methylprop-2-enamide](/img/structure/B2728631.png)

![N-[5-(cyclohexylmethyl)-1,3,4-thiadiazol-2-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2728632.png)

![N-[(2-Chloro-1,3-oxazol-4-yl)methyl]prop-2-enamide](/img/structure/B2728633.png)